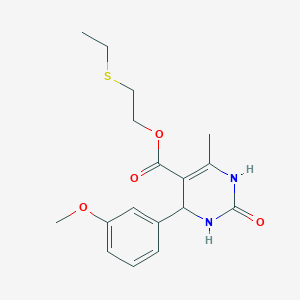
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile, also known as DTCC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of chromene derivatives, which have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. DTCC has been synthesized using different methods, and its mechanism of action has been investigated in various studies.
作用機序
The mechanism of action of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been investigated in various studies. In a study conducted by Li et al., 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile was found to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. The study also reported that 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile inhibited the expression of Bcl-2 and activated caspase-3 and caspase-9, which are involved in the apoptotic pathway. 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been reported to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA and RNA.
Biochemical and Physiological Effects
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. In a study conducted by Li et al., 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile was found to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). The study also reported that 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile inhibited the expression of antioxidant enzymes, including catalase and superoxide dismutase. 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been reported to exhibit antidiabetic activity by reducing blood glucose levels in streptozotocin-induced diabetic rats. In addition, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been reported to exhibit neuroprotective activity by reducing oxidative stress and inhibiting the expression of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent biological activities. However, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has some limitations, including its poor solubility in water, which may limit its use in in vivo studies. In addition, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has not been extensively studied for its pharmacokinetics and pharmacodynamics, which may limit its potential as a drug candidate.
将来の方向性
There are several future directions for the investigation of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile. Firstly, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile to determine its potential as a drug candidate. Secondly, studies are needed to investigate the structure-activity relationship of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile to optimize its biological activities. Thirdly, studies are needed to investigate the potential of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile as a scaffold for the development of novel drugs. Finally, studies are needed to investigate the potential of 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile in combination with other drugs for the treatment of various diseases.
合成法
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. In a one-pot synthesis method, 2-aminothiophenol, malononitrile, and 4-hydroxycoumarin were reacted in the presence of piperidine as a catalyst to yield 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile. Microwave-assisted synthesis involves the reaction of 2-aminothiophenol, malononitrile, and 4-hydroxycoumarin in the presence of potassium carbonate and DMF as a solvent under microwave irradiation. Solvent-free synthesis, on the other hand, involves the grinding of 2-aminothiophenol, malononitrile, and 4-hydroxycoumarin in a mortar and pestle under ambient conditions. These methods have been reported to yield 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile in good to excellent yields.
科学的研究の応用
2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In a study conducted by Li et al., 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile was found to exhibit potent anticancer activity against various cancer cell lines, including MCF-7, A549, and HepG2. The study also reported that 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile induced cell cycle arrest and apoptosis in cancer cells. 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has also been reported to exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2,7-diamino-4-(2-thienyl)-4H-chromene-3-carbonitrile has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6.
特性
IUPAC Name |
2,7-diamino-4-thiophen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-7-10-13(12-2-1-5-19-12)9-4-3-8(16)6-11(9)18-14(10)17/h1-6,13H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDURCPRUHGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-(thiophen-2-yl)-4H-chromene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B5185293.png)



![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5185312.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5185317.png)
![4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5185319.png)
![N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5185326.png)
![3-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5185342.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185369.png)
![7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)
![N~2~-(2-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185383.png)